molecular formula C10H12FNO2 B15307000 Benzyl (2-fluoroethyl)carbamate

Benzyl (2-fluoroethyl)carbamate

Cat. No.: B15307000
M. Wt: 197.21 g/mol
InChI Key: HAGWYFMYNIWLMO-UHFFFAOYSA-N
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Description

Benzyl (2-fluoroethyl)carbamate is a synthetic carbamate derivative characterized by a benzyl group linked to a carbamate functional group, which is further substituted with a 2-fluoroethyl chain. Carbamates are widely studied for their biological activities, particularly as inhibitors of cholinesterases (AChE and BChE), which are therapeutic targets in neurodegenerative diseases like Alzheimer’s . The fluorine atom in the 2-fluoroethyl group may enhance metabolic stability and binding affinity due to its electronegativity and small size compared to other halogens .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

benzyl N-(2-fluoroethyl)carbamate

InChI

InChI=1S/C10H12FNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

HAGWYFMYNIWLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2-fluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-fluoroethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and 2-fluoroethylamine.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl (2-fluoroethyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing benzyl alcohol and 2-fluoroethylamine. The released amine can then participate in various biochemical pathways, depending on the context of its use . The molecular targets and pathways involved are specific to the application and the biological system in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Carbamates

Halogenation significantly influences biological activity and physicochemical properties. For example:

  • Benzyl (2-bromoethyl)carbamate (C₁₀H₁₂BrNO₂, MW 258.11) exhibits moderate reactivity in substitution reactions due to bromine’s leaving-group ability .
  • Benzyl (4-chlorophenyl)carbamate derivatives (e.g., compound 28 in ) showed high BChE selectivity (IC₅₀ = 4.33–8.52 µM), outperforming rivastigmine by 5–9 fold .

Fluorine’s electronegativity in Benzyl (2-fluoroethyl)carbamate may improve target binding via hydrogen-bond interactions while reducing metabolic degradation compared to bulkier halogens.

Sulfonamide-Based Carbamates

Sulfonamide-substituted benzyl carbamates demonstrate potent BChE inhibition:

  • Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) achieved IC₅₀ = 4.33 µM and selectivity index (SI) = 34, attributed to sulfonamide interactions with BChE’s peripheral anionic site .
  • This compound may exhibit similar potency if the fluoroethyl group stabilizes enzyme-ligand interactions through polar effects.

Hydroxyphenyl and Electron-Modified Carbamates

Substituents like hydroxyl or nitro groups impact synthesis yields and enantioselectivity:

  • Benzyl(2-hydroxyphenyl)carbamates with electron-donating groups (e.g., methoxy) achieved 77–85% yields and >99% enantiomeric excess (ee) .
  • Nitro-substituted derivatives showed slightly lower yields (74–80%) but maintained high ee (>99%), suggesting electron-withdrawing groups may slightly hinder reactivity .

The 2-fluoroethyl group’s electron-withdrawing nature could similarly affect synthetic efficiency or binding kinetics.

Data Tables: Comparative Properties of Benzyl Carbamate Derivatives

Compound Substituent Molecular Weight IC₅₀ (BChE, µM) Selectivity Index (SI) Key Reference
Benzyl (4-chlorophenyl)carbamate (28) 4-Cl-phenyl 318.78 4.33 34
Benzyl (2-bromoethyl)carbamate 2-Bromoethyl 258.11 N/A N/A
Benzyl (2-hydroxyphenyl)carbamate 2-Hydroxyphenyl 243.24 N/A N/A
Benzyl sulfonamide derivative (5k) Sulfonamide/methoxy 482.55 4.33 34

Key Research Findings and Trends

Substituent Effects :

  • Halogens (Cl, Br) enhance leaving-group ability but may reduce metabolic stability compared to fluorine .
  • Sulfonamide and methoxy groups improve BChE selectivity via peripheral site interactions .

Synthetic Challenges :

  • Fluorinated derivatives may require inert conditions to prevent defluorination .

Therapeutic Potential: High SI values (>10) in sulfonamide carbamates suggest this compound could be optimized for BChE-specific applications .

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